molecular formula C18H17FN4O B14926118 N-cyclopropyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclopropyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926118
M. Wt: 324.4 g/mol
InChI Key: IMZZDLVUKXAQJZ-UHFFFAOYSA-N
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Description

N~4~-CYCLOPROPYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group, a fluorophenyl group, and a pyrazolopyridine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N4-CYCLOPROPYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Cyclization to form the pyrazolopyridine core: This step involves the condensation of the pyrazole with a suitable aldehyde or ketone.

    Introduction of the cyclopropyl and fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling or Heck reaction.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N~4~-CYCLOPROPYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-CYCLOPROPYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N4-CYCLOPROPYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular processes such as cell division and apoptosis.

Comparison with Similar Compounds

N~4~-CYCLOPROPYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share a similar core structure but differ in the substitution pattern and biological activity.

    Quinoline derivatives: These compounds have a similar bicyclic structure but with different functional groups and pharmacological properties.

    Triazolothiadiazines: These compounds have a fused triazole and thiadiazine ring system and exhibit different biological activities.

The uniqueness of N4-CYCLOPROPYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the cyclopropyl and fluorophenyl groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

N-cyclopropyl-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17FN4O/c1-10-9-15(18(24)21-13-5-6-13)16-11(2)22-23(17(16)20-10)14-7-3-12(19)4-8-14/h3-4,7-9,13H,5-6H2,1-2H3,(H,21,24)

InChI Key

IMZZDLVUKXAQJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4CC4

Origin of Product

United States

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